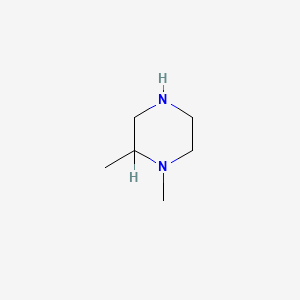

1,2-Dimethylpiperazine

描述

Chemical Significance in Heterocyclic Systems

Heterocyclic compounds, defined by a cyclic structure containing at least one non-carbon atom, are fundamental to organic chemistry and pharmacology. wiley-vch.dejnao-nu.com Piperazine (B1678402) and its derivatives are particularly significant due to their widespread presence in biologically active molecules. arabjchem.orgderpharmachemica.com The introduction of methyl groups in 1,2-dimethylpiperazine (B29698) significantly influences its chemical properties compared to unsubstituted piperazine. These methyl groups introduce steric hindrance and alter the basicity of the nitrogen atoms, which in turn affects the molecule's reactivity and conformational preferences. nih.gov

The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the orientation of the methyl groups (axial or equatorial) can lead to different diastereomers (cis and trans), each with distinct properties and applications. nih.gov This stereochemical complexity is a key aspect of its significance, allowing for its use as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemical outcome of a reaction to produce a specific enantiomer. wikipedia.orgresearchgate.net Good to high diastereomeric excesses have been achieved using chiral piperazine derivatives in synthesis. researchgate.net

Furthermore, the two nitrogen atoms in the ring can act as ligands, coordinating with metal ions to form stable complexes. This property is exploited in coordination chemistry and catalysis. solubilityofthings.com The ability to functionalize the nitrogen atoms further enhances its utility as a scaffold for building more elaborate molecular architectures.

Research Trajectories and Academic Focus

Current research involving this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of academic focus is its application as a versatile synthetic intermediate and catalyst.

In Organic Synthesis and Catalysis: Researchers are actively exploring the use of this compound and its derivatives as catalysts and building blocks. For instance, N,N'-dimethylpiperazine is used as a catalyst for polyurethane foams, where it accelerates the reaction between polyols and isocyanates. atamanchemicals.com Its derivatives have also been developed as catalysts for isocyanate polymerization to produce materials with excellent thermal stability and corrosion resistance. sioc-journal.cn The steric hindrance provided by the piperazine ring structure can enhance selectivity in these polymerization reactions. sioc-journal.cn Historic methods for synthesizing dimethylpiperazine involved processes like passing vapors of compounds like heptamethyltetraethylenepentamine over a cracking catalyst. google.com

In Medicinal Chemistry: The piperazine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic activities, including antiviral, anticancer, and antipsychotic properties. arabjchem.orgvulcanchem.com Consequently, synthetic routes to chiral piperazine derivatives, including this compound, are of great interest. Research focuses on developing efficient, stereoselective syntheses to access enantiomerically pure versions of the compound. acs.org These chiral building blocks are crucial for creating new drug candidates where specific stereochemistry is essential for binding to biological targets. vulcanchem.com For example, a documented method for synthesizing (R)-1,2-Dimethyl-piperazine involves starting from a chiral precursor like 4-N-Boc-2-methylpiperazine and using reductive amination followed by deprotection. vulcanchem.com

In Materials Science: The academic focus also extends to materials science, where piperazine derivatives are used in the synthesis of specialized materials. For example, they are utilized in the creation of layered zirconium phosphates and as components in the downstream purification of biotherapeutics like bispecific antibodies. atamanchemicals.comoup.com The ability of the piperazine ring to influence molecular assembly and intermolecular interactions is key to these applications. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dimethylpiperazine and Its Derivatives

Stereoselective Synthesis Approaches

Given that 1,2-dimethylpiperazine (B29698) contains chiral centers, the development of stereoselective synthetic methods to access specific enantiomers or diastereomers is of high importance, particularly for pharmaceutical applications.

Chiral resolution is a classical and widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common approach involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pharmtech.com After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. wikipedia.org

This technique is a key component in the synthesis of enantiomerically pure piperazine (B1678402) derivatives. For example, in the synthesis of delta-opioid receptor ligands, an efficient optical resolution of trans-2,5-dimethylpiperazine (B131708) using inexpensive resolving agents was a critical step. nih.gov Kinetic resolution is another approach, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.gov

Enantioconvergent synthesis represents a more advanced and atom-economical strategy. These methods are designed to convert both enantiomers of a racemic starting material into a single, desired enantiomer of the product, thus allowing for a theoretical yield of up to 100%. chemrxiv.org This overcomes the 50% maximum yield limitation inherent to classical resolution methods. chemrxiv.org

A notable example is the high-yield enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, an intermediate for delta-opioid receptor ligands, from racemic trans-2,5-dimethylpiperazine. nih.gov The process ingeniously combines an efficient optical resolution to separate the enantiomers, followed by a chemical interconversion that transforms the unwanted (+)-enantiomer into the desired (-)-enantiomer, which can then be re-subjected to the resolution process. nih.gov This approach allows for the large-scale preparation of the enantiomerically pure diamine without the need for chromatography. nih.gov

Preparation of Specific Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality dictates biological activity or material properties. Various strategies have been developed to obtain enantiomerically pure forms of methylated piperazines.

Key approaches include synthesis from chiral starting materials, resolution of racemic mixtures using chiral reagents, and the creation of the chiral center during the synthesis. researchgate.net For instance, the complete series of enantiopure 2,6-methylated piperazines has been synthesized using two main bond-forming strategies: a diastereoselective triflate alkylation and an intramolecular Mitsunobu reaction to establish the desired stereochemistry. researchgate.net These methods allow for the controlled preparation of various 2,6-methylated piperazines with specific absolute stereochemistry. researchgate.net

In a specific example leading to chiral this compound derivatives, pure chiral tertiary amines such as (2R)- or (2S)-1,2-dimethylpiperazine are used as starting materials. nih.gov These enantiomers can then be incorporated into larger molecules without disturbing the chiral centers. For example, a Buchwald C–N cross-coupling reaction can be used for the N-arylation of a pure enantiomer of chiral 1,2-dialkylpiperazine. nih.gov The stereochemistry (R or S) at the C2 position of the piperazine ring can be confirmed through X-ray crystallography. nih.gov Analysis of crystal structures for derivatives like (2R)- and (2S)-dimethyl piperazinium salts has shown that the methyl group prefers to occupy the equatorial position to minimize strain, which may involve the chair conformation of the ring flipping for greater stability. nih.gov

| Method | Description | Reference |

|---|---|---|

| Diastereoselective Triflate Alkylation | A key bond-forming step used to set the required stereochemistry for dimethyl enantiomers like (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine. | researchgate.net |

| Intramolecular Mitsunobu Reaction | An alternative cyclization strategy to establish the stereochemistry in chiral methylated piperazines. | researchgate.net |

| Optical Resolution | Achieved by complex formation with a chiral host compound, followed by separation. X-ray crystallography can be used to study the resulting complex. | researchgate.net |

| Use of Chiral Starting Materials | Starting a synthetic sequence with a pure chiral enantiomer, such as (2R)- or (2S)-1,2-dimethylpiperazine, to build more complex chiral molecules. | nih.gov |

Synthesis of Functionalized Derivatives and Related Compounds

The functionalization of the nitrogen atoms in the this compound ring is a common strategy for creating diverse derivatives. N-alkylation and N-acylation are fundamental transformations in this process.

N-Alkylation of piperazines can be challenging due to the presence of two equally reactive secondary amine groups, which can lead to mixtures of mono- and di-alkylated products. google.com To achieve selective mono-alkylation, one approach is to use a large excess of the piperazine starting material. researchgate.net A more controlled and widely used method involves the use of a protecting group. For example, N-Boc-piperazine can be alkylated on the unprotected nitrogen, followed by the removal of the Boc group with acid to yield the mono-alkylated product. researchgate.net Similarly, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to produce N-alkylpiperazines. researchgate.net Reductive amination of a piperazine with an aldehyde is another effective method for introducing alkyl substituents. nih.gov

N-Acylation is typically more straightforward. Piperazines can be readily acylated using acid chlorides or anhydrides. nih.govorganic-chemistry.org For example, the reaction of 18β-glycyrrhetinic acid with 1-Boc-piperazine in the presence of coupling agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (B26582) (HOBt) yields the corresponding amide. nih.gov

| Protocol | Description | Advantages | Disadvantages |

|---|---|---|---|

| Excess Piperazine | Using a large excess of the piperazine reactant compared to the alkylating agent to favor mono-substitution. | Simple, one-step procedure. | Requires separation of the product from a large amount of unreacted starting material. |

| Protecting Group Strategy (e.g., Boc, Acetyl) | One nitrogen is protected, the other is alkylated, and the protecting group is then removed. | High selectivity for mono-alkylation, good control over the reaction. | Requires additional protection and deprotection steps, increasing the overall length of the synthesis. researchgate.netresearchgate.net |

| Reductive Amination | Reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃). | Good for introducing specific alkyl groups, often high-yielding. nih.gov | Requires availability of the corresponding aldehyde or ketone. |

Triazene (B1217601) derivatives of dimethylpiperazine can be synthesized through the reaction of the piperazine with diazonium salts. A series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines has been prepared by reacting trans-2,5-dimethylpiperazine with two equivalents of an appropriate aryl diazonium salt. monash.edu

The general procedure involves the diazotization of a substituted aniline (B41778) with sodium nitrite (B80452) in an acidic medium at low temperatures (below 5 °C). monash.edu A solution of the dimethylpiperazine is then added slowly to this mixture. After a period of stirring, the reaction is neutralized with a base such as sodium carbonate to induce precipitation of the bis-triazene product. monash.edu The resulting compounds feature two triazene units attached to the piperazine nitrogen atoms. monash.edu

| Aryl Substituent (Ar) | Starting Aniline | Product Name |

|---|---|---|

| Phenyl | Aniline | 1,4-di[2-phenyl-1-diazenyl]-trans-2,5-dimethylpiperazine |

| p-Tolyl | p-Toluidine | 1,4-di[2-(p-tolyl)-1-diazenyl]-trans-2,5-dimethylpiperazine |

| p-Anisyl | p-Anisidine | 1,4-di[2-(p-anisyl)-1-diazenyl]-trans-2,5-dimethylpiperazine |

| p-Chlorophenyl | p-Chloroaniline | 1,4-di[2-(p-chlorophenyl)-1-diazenyl]-trans-2,5-dimethylpiperazine |

Quaternary ammonium (B1175870) compounds derived from this compound are prepared by the exhaustive alkylation of the piperazine nitrogen atoms. This transformation is typically achieved through the Menschutkin reaction, which involves the treatment of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov

To synthesize a quaternary ammonium salt from this compound, the piperazine must first be converted into a tertiary amine, for example, through N-alkylation or N-arylation as described previously. This tertiary amine derivative is then reacted with an alkylating agent, such as methyl iodide or ethyl iodide, to form the permanently charged quaternary ammonium cation. nih.gov For instance, chiral piperazinyl benzamides have been converted into their corresponding quaternary ammonium salts by alkylation with ethyl iodide or methyl iodide in tetrahydrofuran. nih.gov This reaction produces chiral 1,2-dimethylpiperazinium iodides. nih.gov

The general synthesis involves reacting a tertiary amine with an alkyl halide, a process that can be used to produce compounds with various alkyl chain lengths. wikipedia.org

The this compound ring serves as a valuable building block for constructing larger and more complex molecules for various applications. Its rigid, chiral structure can be integrated into diverse organic architectures.

One powerful method for this incorporation is the Buchwald-Hartwig C–N cross-coupling reaction. This palladium-catalyzed reaction is effective for the N-arylation of chiral this compound, allowing it to be linked to aryl groups, including those containing amide functionalities. nih.gov This approach has been used to synthesize chiral N-(piperazin-1-yl)-N-aryl benzamides, which are precursors to nicotinic acetylcholine (B1216132) receptor ligands. nih.gov

The dimethylpiperazine moiety has also been incorporated into supramolecular structures. For example, trans-2,5-dimethylpiperazine was reacted with diphosphoric acid to form trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284). nih.gov In the resulting crystal structure, the organic cations are situated between layers of hydrogen-bonded diphosphate anions, forming a three-dimensional supramolecular network through N—H⋯O and C—H⋯O hydrogen bonds. nih.gov Furthermore, N-alkyl piperazine side chains have been designed as replacements for butyl amine groups in the development of novel CXCR4 antagonists. nih.gov

Conformational Analysis and Molecular Dynamics

Ring Conformations of the Piperazine (B1678402) Moiety

Like cyclohexane (B81311), the piperazine ring is not planar. It adopts puckered conformations to relieve angle and torsional strain. The most significant of these are the chair and boat forms.

The chair conformation is generally the most thermodynamically stable form for a piperazine ring, analogous to cyclohexane. nih.gov In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement, minimizing torsional strain. wikipedia.org The substituents (in this case, methyl groups) and the lone pairs on the nitrogen atoms can occupy either axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring) positions.

The boat conformation is a more flexible and higher-energy alternative. It suffers from torsional strain due to eclipsing interactions between hydrogens on the "sides" of the boat and steric hindrance between the "flagpole" hydrogens or substituents at the 1 and 4 positions. wikipedia.org The twist-boat conformation, a slightly more stable variant of the boat, relieves some of this flagpole interaction and is an intermediate in the process of ring flipping from one chair form to another. nih.gov

For 1,2-dimethylpiperazine (B29698), these conformations must be considered for both the cis and trans diastereoisomers.

trans-1,2-Dimethylpiperazine : Can exist in two primary chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another, through ring flip, with both methyl groups in axial positions (diaxial).

cis-1,2-Dimethylpiperazine : In any chair conformation, one methyl group must be in an axial position while the other is in an equatorial position (axial-equatorial). Ring flipping interconverts the axial and equatorial positions of the two methyl groups.

1,3-Diaxial Interactions : Steric strain between an axial substituent and the other axial atoms (hydrogen or lone pairs) on the same side of the ring. An axial methyl group typically introduces significant steric strain. libretexts.org

Gauche Interactions : Steric strain between substituents on adjacent carbons. For 1,2-disubstituted compounds, this occurs between the two substituents when they are in an equatorial-equatorial or axial-equatorial arrangement. libretexts.org

Applying these principles to trans-1,2-dimethylpiperazine , the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. The diaxial form suffers from multiple unfavorable 1,3-diaxial interactions involving the two methyl groups, making it energetically very costly. libretexts.orgstackexchange.com The diequatorial conformer avoids these interactions, though it does experience a gauche interaction between the two methyl groups. libretexts.org

For cis-1,2-dimethylpiperazine , the two possible chair conformations (both being axial-equatorial) are of equal energy. Each conformer has one axial methyl group, which introduces 1,3-diaxial strain, and also experiences a gauche interaction between the adjacent methyl groups. libretexts.org

The boat conformations are generally much less stable than the chair forms for both isomers due to inherent torsional and steric strain. nih.gov

| Isomer | Conformation | Methyl Group Orientations | Key Steric Interactions | Predicted Relative Stability |

|---|---|---|---|---|

| trans-1,2-Dimethylpiperazine | Chair 1 | Diequatorial (e,e) | Gauche interaction between methyl groups | Most Stable |

| Chair 2 (after ring flip) | Diaxial (a,a) | Multiple 1,3-diaxial interactions | Least Stable | |

| cis-1,2-Dimethylpiperazine | Chair 1 | Axial-Equatorial (a,e) | One 1,3-diaxial interaction; Gauche interaction | Intermediately Stable (degenerate energy) |

| Chair 2 (after ring flip) | Equatorial-Axial (e,a) | One 1,3-diaxial interaction; Gauche interaction | Intermediately Stable (degenerate energy) |

At room temperature, this compound molecules are in a rapid dynamic equilibrium between their various conformations. The population of each conformer is determined by its relative Gibbs free energy; lower energy conformers are more populated.

For trans-1,2-dimethylpiperazine , the equilibrium would be overwhelmingly dominated by the diequatorial chair conformation due to its significantly lower steric strain compared to the diaxial form. stackexchange.com The population of the diaxial conformer is expected to be negligible.

For cis-1,2-dimethylpiperazine , the two axial-equatorial chair conformations are energetically equivalent. Therefore, they would exist in approximately equal populations in solution, rapidly interconverting via ring flipping.

The populations of higher-energy boat and twist-boat conformers for both isomers would be very small at any given time, primarily serving as transient states during the ring inversion process.

Nitrogen Inversion and Configurational Dynamics

The presence of trivalent nitrogen atoms adds another layer of complexity to the conformational dynamics of this compound.

The nitrogen atoms in the piperazine ring are typically sp³-hybridized and have a pyramidal geometry, with the lone pair of electrons occupying one of the tetrahedral vertices. Pyramidal inversion, also known as nitrogen inversion, is a process where the nitrogen atom and its substituents oscillate through a planar, sp²-hybridized transition state. wikipedia.org This process effectively inverts the stereocenter at the nitrogen atom.

For secondary amines in a six-membered ring, this inversion is generally a rapid process at room temperature. scribd.com The energy barrier for this process is influenced by several factors:

Ring Strain : The barrier is higher in smaller rings (e.g., three-membered aziridines) where the planar transition state introduces significant angle strain. scribd.com For a six-membered ring like piperazine, this effect is less pronounced.

Substituents : The nature of the substituent on the nitrogen can affect the barrier.

Solvent Effects : The polarity of the solvent can influence the inversion barrier.

In this compound, both the N1 (methyl-substituted) and N4 (hydrogen-substituted) atoms can undergo inversion. This creates invertomers where the methyl group or the N-H hydrogen can be either axial or equatorial, independent of the ring's conformation.

For example, considering the most stable diequatorial chair of trans-1,2-dimethylpiperazine , the N1-methyl group and the N4-hydrogen can each be in either an axial or equatorial orientation relative to the lone pair. Nitrogen inversion at N1 would switch the N-methyl group between axial and equatorial orientations, and inversion at N4 would do the same for the N-H proton. These inversions, coupled with the high-energy ring-flip to the diaxial form, result in a complex potential energy surface with multiple minima and interconversion pathways.

Similarly, for cis-1,2-dimethylpiperazine , each of the two equivalent (a,e) and (e,a) chair conformations is further complicated by the possible orientations of the N-substituents (H and Me) and lone pairs, all interconverting through nitrogen inversion. The combination of these rapid processes means that at room temperature, the molecule exists as a time-averaged mixture of these rapidly equilibrating structures.

Steric and Electronic Influences on Conformation

Effects of Methyl Substitution

The presence of methyl groups at the 1 and 2 positions of the piperazine ring introduces significant steric interactions that govern the preferred conformation. The analysis of these effects can be effectively understood by drawing parallels with the well-studied disubstituted cyclohexane systems. The key steric interactions to consider are 1,3-diaxial interactions and gauche interactions.

For trans-1,2-dimethylpiperazine , two chair conformations are possible: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable. In the diaxial conformation, each axial methyl group would experience two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Furthermore, there would be a significant gauche interaction between the two axial methyl groups. In the analogous trans-1,2-dimethylcyclohexane, the diaxial conformer is about 11.4 kJ/mol less stable than the diequatorial conformer. nih.gov A similar, if not greater, energy difference would be expected for trans-1,2-dimethylpiperazine due to the slightly different bond lengths and angles of the piperazine ring.

For cis-1,2-dimethylpiperazine , each chair conformation will have one axial and one equatorial methyl group. Both conformers are of equal energy. In this arrangement, the axial methyl group will experience 1,3-diaxial interactions with axial hydrogens. Additionally, a gauche interaction will exist between the adjacent equatorial and axial methyl groups. In cis-1,2-dimethylcyclohexane, these interactions result in a total steric strain of approximately 11.4 kJ/mol for each conformer. nih.gov It is reasonable to assume a similar level of steric strain for cis-1,2-dimethylpiperazine, making both chair conformations equally populated at equilibrium.

| Isomer | Conformation | Key Steric Interactions | Estimated Strain Energy (kJ/mol) | Relative Stability |

|---|---|---|---|---|

| trans-1,2-Dimethylpiperazine | Diequatorial | Gauche interaction between methyl groups | ~3.8 | More Stable |

| Diaxial | Four 1,3-diaxial (CH3-H) interactions, one gauche (CH3-CH3) interaction | >15.2 | Less Stable | |

| cis-1,2-Dimethylpiperazine | Axial-Equatorial | Two 1,3-diaxial (CH3-H) interactions, one gauche (CH3-CH3) interaction | ~11.4 | Equally Stable |

| Equatorial-Axial | Two 1,3-diaxial (CH3-H) interactions, one gauche (CH3-CH3) interaction | ~11.4 |

Impact of N-Substitution (e.g., Acyl, Alkyl)

Further substitution on the second nitrogen atom of this compound introduces additional steric and electronic effects that can significantly alter the conformational equilibrium.

N-Acyl Substitution: The introduction of an acyl group (e.g., benzoyl) on a piperazine nitrogen leads to a partial double bond character in the N-C(O) bond due to resonance. This restricted rotation results in the existence of rotamers and generally increases the energy barrier for ring inversion. rsc.orgnih.gov Studies on N-benzoylated piperazines have shown that the activation energy barriers for ring inversion are in the range of 56-80 kJ/mol. rsc.orgnih.gov In the case of 1-acyl-2-substituted piperazines, there is a preference for the substituent at the 2-position to occupy an axial position to alleviate allylic strain. For 1-acyl-1,2-dimethylpiperazine, this would mean the methyl group at the 2-position would favor an axial orientation. This preference would then influence the conformational equilibrium of the entire ring and the preferred orientation of the methyl group on the acylated nitrogen.

| N-Substituent | Electronic Effect | Steric Effect | Impact on Conformation |

|---|---|---|---|

| Acyl (e.g., Benzoyl) | Restricted rotation around N-C(O) bond due to resonance. | Can be bulky, influencing rotamer preference. | Increases the barrier to ring inversion. May favor an axial orientation of the C2-methyl group to reduce allylic strain. |

| Alkyl (e.g., Methyl, Ethyl) | Inductive electron donation. | Increases with the size of the alkyl group. | Strong preference for the equatorial position. This influences the overall ring conformation to minimize steric interactions with the 1- and 2-methyl groups. |

Reactivity and Reaction Mechanisms

Nucleophilic Character of Piperazine (B1678402) Nitrogens

The nitrogen atoms within the 1,2-dimethylpiperazine (B29698) ring possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity is the foundation of the compound's reactivity, allowing it to participate in a variety of chemical transformations. The presence of two nitrogen atoms, both of which are secondary amines in the parent piperazine structure, means that reactions can potentially occur at either or both sites. However, in this compound, the nature of the nitrogen atoms is different, which influences their reactivity. One nitrogen is tertiary (N1) and the other is secondary (N2), which will affect the steric hindrance and electronic environment of each. Generally, secondary amines are considered more nucleophilic than tertiary amines due to reduced steric hindrance.

The nucleophilic nitrogen atoms of piperazine derivatives readily engage in substitution reactions, particularly nucleophilic substitution reactions where the piperazine acts as the nucleophile. These reactions are fundamental for the synthesis of a wide array of functionalized piperazine derivatives.

One common class of substitution reactions is N-alkylation , where an alkyl group is introduced onto one or both of the nitrogen atoms. This is typically achieved by reacting the piperazine with an alkyl halide. The reaction proceeds via a standard SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.comorgchemboulder.com The choice of reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent, can influence whether mono- or di-alkylation occurs. For asymmetrical piperazines like this compound, the regioselectivity of the reaction is also a key consideration. While specific studies on the monoalkylation of this compound are not prevalent, general methods for achieving mono-alkylation of piperazine often involve using a large excess of piperazine or employing a protecting group strategy. researchgate.net For instance, N-acetylpiperazine can be alkylated and then the acetyl group can be hydrolyzed to yield the N-alkylpiperazine. researchgate.net

Another significant type of substitution reaction is nucleophilic aromatic substitution (SNAr) . In these reactions, a piperazine derivative attacks an electron-deficient aromatic ring that is substituted with a good leaving group (such as a halogen). The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. masterorganicchemistry.comyoutube.com The reaction mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. Subsequent elimination of the leaving group restores the aromaticity of the ring. For example, piperazine has been shown to react with pentafluoropyridine (B1199360) in a regioselective nucleophilic substitution, preferentially taking place at the para position. researchgate.net

The nucleophilic nitrogens of this compound can react with a wide range of electrophilic centers beyond those involved in simple alkylation. A key example is N-acylation , which involves the reaction with acylating agents like acid chlorides or acid anhydrides to form amides. ambeed.comorganic-chemistry.org This reaction is a common method for introducing carbonyl-containing functional groups onto the piperazine ring. The reaction of 18β-glycyrrhetinic acid acyl chloride with piperazine, for instance, leads to the formation of a piperazinyl amide, showcasing the utility of this reaction in modifying complex molecules. nih.gov

Piperazine derivatives also participate in Michael additions (or aza-Michael additions) to α,β-unsaturated carbonyl compounds. In these reactions, the nucleophilic nitrogen adds to the β-carbon of the activated double bond. For example, piperazine reacts with dimethyl acetylenedicarboxylate, leading to the formation of a 1,4-disubstituted piperazine derivative. researchgate.net

The following table summarizes some of the common reactions of piperazine derivatives with electrophilic centers:

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkylpiperazine |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | N-Acylpiperazine (Amide) |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | N-Arylpiperazine |

| Michael Addition | α,β-Unsaturated Ester (e.g., Methyl Acrylate) | β-Amino Ester |

Charge-Transfer Complex Formation

This compound, as an electron donor, can form charge-transfer (CT) complexes with various electron acceptors. These complexes are formed through a weak electronic interaction where a fraction of an electron's charge is transferred from the donor (this compound) to the acceptor. This interaction results in the formation of new absorption bands in the UV-Visible spectrum, which are characteristic of the charge-transfer complex. libretexts.org

Iodine (I₂) is a classic sigma (σ) acceptor that readily forms charge-transfer complexes with n-donors like amines. While direct studies on this compound are limited, the behavior of similar N-alkylated piperazines provides insight into these interactions. For instance, 1-methylpiperazine (B117243) forms a charge-transfer complex with iodine. scienceopen.comresearchgate.net The interaction involves the transfer of electron density from the non-bonding (n) orbital of the nitrogen atom to the antibonding sigma (σ*) orbital of the iodine molecule.

The formation of these complexes can be represented by the following equilibrium:

D + A ⇌ [D-A]

where D is the electron donor (this compound) and A is the electron acceptor (iodine). The formation of the complex is often followed by the formation of the triiodide ion (I₃⁻), which has a characteristic absorption in the UV-Vis spectrum. The stoichiometry of these complexes can vary; for example, neuroleptic drugs containing a piperazine moiety have been shown to form 1:1 charge-transfer complexes with iodine. nih.gov

This compound is also expected to form charge-transfer complexes with various pi (π) acceptors. Common π-acceptors used in these studies include tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). qu.edu.qa These molecules are characterized by their low-lying empty π* orbitals, which can accept electron density from the donor molecule.

Studies on 1-methylpiperazine have shown the formation of charge-transfer complexes with TCNE, DDQ, and TCNQ. scienceopen.comresearchgate.net The stoichiometry of these complexes can vary. For example, 1-methylpiperazine forms 1:3 complexes with TCNQ and TCNE, but a 1:1 complex with DDQ. researchgate.net The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the piperazine derivative to the lowest unoccupied molecular orbital (LUMO) of the π-acceptor.

The formation of charge-transfer complexes is most commonly studied using UV-Visible spectroscopy. The appearance of a new, often broad, absorption band at a longer wavelength than the absorptions of the individual donor and acceptor molecules is a hallmark of CT complex formation. researchgate.net The energy of this charge-transfer band (ECT) is related to the ionization potential of the donor and the electron affinity of the acceptor.

For complexes of N-alkylpiperazines with iodine, new absorption bands are observed in the electronic spectrum, indicating complex formation. rsc.org Similarly, the interaction with π-acceptors like DDQ and TCNQ also gives rise to new charge-transfer bands. The Benesi-Hildebrand method, or its modifications, is often used to determine the formation constant (KCT) and molar extinction coefficient (εCT) of these complexes from the spectroscopic data.

The following table provides a summary of the spectroscopic data for charge-transfer complexes of 1-methylpiperazine with various acceptors, which can serve as an analogue for the expected behavior of this compound.

| Acceptor | Stoichiometry (Donor:Acceptor) | λmax (nm) | Reference |

| Iodine (I₂) | 1:1 | - | researchgate.net |

| Tetracyanoethylene (TCNE) | 1:3 | - | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1:1 | - | researchgate.net |

| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 1:3 | - | researchgate.net |

Note: Specific λmax values for 1-methylpiperazine complexes were not explicitly provided in the cited abstract, but the formation of complexes was confirmed spectroscopically.

Infrared (IR) spectroscopy can also provide evidence for charge-transfer complex formation. Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can be observed.

Catalytic Reaction Mechanisms

The catalytic activity of this compound is rooted in the nucleophilic and basic nature of its nitrogen atoms. However, the presence and configuration of the methyl groups introduce significant steric factors that modulate its catalytic performance.

While specific studies detailing the use of this compound as a catalyst in polymerization are not prevalent, its structural parent, piperazine, is known to participate in polymerization reactions. For instance, piperazine can be polymerized with dihalogenated compounds, a reaction that can be catalyzed by acidic clays (B1170129) like Maghnite-H+ researchgate.net. In such polyaddition reactions, the diamine acts as a monomer, linking with the co-monomer to form a polymer chain.

By analogy, this compound can also function as a diamine monomer. The two nitrogen atoms provide the reactive sites for chain growth. The incorporation of the this compound unit would impart specific properties to the resulting polymer, such as increased rigidity and altered solubility compared to a polymer derived from unsubstituted piperazine. Furthermore, the development of advanced catalytic methods, such as organocatalyzed atom transfer radical polymerization (O-ATRP), opens possibilities for using complex amines as control agents or parts of the catalytic system nih.gov. The specific stereochemistry (cis- or trans-) of this compound would be expected to influence the stereoregularity and macroscopic properties of the resulting polymers.

Steric hindrance is a critical factor in catalysis, influencing the reaction rate and selectivity by controlling the access of substrates to the catalytic active site nih.govresearchgate.net. In this compound, the two methyl groups adjacent to the nitrogen atoms create significant steric bulk. This steric crowding can impede the approach of substrates to the nitrogen lone pairs, which often act as the catalytic centers in base- or nucleophile-catalyzed reactions.

The impact of such steric hindrance is well-documented in other catalytic systems. For example, in certain vanadyl salen-type complexes, the removal of bulky tert-butyl groups from the ligand was found to reduce steric hindrance, thereby reversing the selectivity for binding specific enantiomers of a substrate rsc.org. For this compound, this effect would be highly dependent on its stereoisomeric form:

trans-1,2-Dimethylpiperazine: The methyl groups are on opposite sides of the piperazine ring. This configuration may allow for a more predictable steric blocking of one face of the molecule, potentially leading to higher stereoselectivity in catalysis if a substrate can approach from the less hindered face.

cis-1,2-Dimethylpiperazine: The methyl groups are on the same side of the ring, creating a more significant steric shield on one side and leaving the other side more open. This could lead to different substrate selectivity compared to the trans isomer.

The steric hindrance presented by the methyl groups is not always a negative factor; it can be exploited to enhance selectivity in asymmetric catalysis by favoring a specific reaction pathway or substrate orientation.

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. Efficient ORR catalysts are crucial for these technologies, and significant research is focused on designing advanced catalysts, including single-atom catalysts (SACs) and supramolecular assemblies mdpi.com. These catalysts often feature a central metal atom coordinated by nitrogen atoms within a larger organic framework.

There is no direct literature describing the use of this compound in supramolecular catalysts for ORR. However, its properties allow for hypothetical consideration in such a role. A molecule like this compound could be incorporated as a ligand in a metal-organic framework or a supramolecular complex. The nitrogen atoms could coordinate with a catalytically active metal center (e.g., cobalt, nickel, or iron).

In such a hypothetical construct, this compound could influence the ORR mechanism in several ways:

Electronic Effects: The electron-donating nature of the alkyl groups would modulate the electron density of the coordinated metal center, which is a key parameter in tuning the binding energies of ORR intermediates (*OOH, *O, *OH) and thus optimizing catalytic activity mdpi.com.

Steric Effects: The methyl groups would create a specific steric environment around the active site, potentially influencing the selectivity of the ORR towards the desired pathway (e.g., the 4-electron pathway to water versus the 2-electron pathway to hydrogen peroxide).

The design of such catalysts involves precise coordination engineering to create an optimal active site mdpi.com. The rigid, pre-organized structure of a cyclic diamine like this compound could be advantageous in constructing a well-defined catalytic pocket.

Degradation Pathways and Atmospheric Chemistry

Amines released into the atmosphere are primarily degraded by reaction with hydroxyl (OH) radicals during the daytime acs.orgresearchgate.net. The atmospheric chemistry of this compound is expected to follow pathways analogous to its parent compound, piperazine, with modifications arising from the presence of the methyl groups.

The gas-phase reaction with OH radicals is the principal atmospheric loss process for saturated amines. For piperazine, this reaction is very fast, with a measured rate coefficient of approximately (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ researchgate.net. The reaction proceeds via the abstraction of a hydrogen atom by the OH radical, forming a water molecule and an amino radical.

For this compound, hydrogen abstraction can occur at several sites:

N-H Abstraction: From the secondary amine group, forming an aminyl radical.

C-H Abstraction (Ring): From the carbon atoms of the piperazine ring, forming an alkyl radical.

C-H Abstraction (Methyl): From the carbon atoms of the two methyl groups, also forming an alkyl radical.

Following the initial H-abstraction, the resulting radical reacts rapidly with atmospheric oxygen (O₂). Alkyl radicals form peroxy radicals (RO₂), while aminyl radicals can react with O₂ to yield imines and a hydroperoxyl radical (HO₂) helsinki.fi. For example, C-H abstraction from the carbon adjacent to the nitrogen in piperazine leads to the formation of 1,2,3,6-tetrahydropyrazine as a major product acs.orgresearchgate.net. A similar pathway is expected for this compound, leading to the formation of various imines and carbonyl compounds as first-generation degradation products.

Table 1: Potential H-Abstraction Sites in this compound and Resulting Radicals An interactive data table will be available in the future.

| Abstraction Site | Position | Type of Radical Formed |

|---|---|---|

| N-H | Nitrogen | Aminyl Radical |

| C-H | Ring Carbon (non-substituted) | Alkyl Radical |

| C-H | Ring Carbon (methyl-substituted) | Alkyl Radical (tertiary) |

The distribution of initial degradation products depends on the branching ratios between the different H-abstraction channels. In the reaction of OH with piperazine, the reaction proceeds via both C-H and N-H abstraction acs.org. Experimental studies have determined that the initial branching ratio for N-H abstraction, k(N-H) / (k(N-H) + k(C-H)), is 0.18 ± 0.04 researchgate.net. This indicates that abstraction from the carbon atoms is the dominant initial pathway for the parent piperazine molecule.

For this compound, the scenario is more complex. The molecule has one less N-H bond but additional C-H bonds on the methyl groups.

N-H Abstraction: This can still occur at the secondary amine site.

C-H Abstraction: This pathway now competes across multiple sites: the ring C-H bonds and the methyl group C-H bonds. The presence of electron-donating methyl groups can activate adjacent C-H bonds, potentially increasing the rate of abstraction at those sites.

Theoretical studies on piperazine show that H-abstraction by OH leads predominantly to the formation of a carbon-centered radical chemrxiv.org. It is plausible that C-H abstraction will also be the major pathway for this compound. The subsequent reactions of these radicals with atmospheric constituents like O₂, NO, and NO₂ will determine the final product distribution, which can include potentially hazardous compounds like nitrosamines and nitramines, although these are typically minor products from the photo-oxidation of the parent amine acs.orghelsinki.fi.

Formation of Atmospheric Photo-oxidation Products

The atmospheric fate of this compound is determined by its reactions with key atmospheric oxidants. While direct experimental studies on the photo-oxidation of this compound are not extensively available, the reaction mechanisms and resulting products can be inferred from studies on similar cyclic amines, such as piperazine, and other secondary amines. The primary daytime oxidant is the hydroxyl radical (OH), while nitrate (B79036) radicals (NO₃) contribute significantly to its degradation at night. Ozone (O₃) also plays a role in its atmospheric transformation.

The oxidation processes are initiated by the abstraction of a hydrogen atom from either a carbon-hydrogen (C-H) bond on the piperazine ring or the methyl groups, or from a nitrogen-hydrogen (N-H) bond. This initial step leads to the formation of either a carbon-centered (alkyl) radical or a nitrogen-centered (aminyl) radical, which then undergo a series of rapid subsequent reactions.

Reaction with Hydroxyl Radicals (OH)

During the day, the reaction with the hydroxyl radical (OH) is the dominant atmospheric loss process for amines. The reaction with this compound is expected to proceed via hydrogen abstraction, leading to the formation of alkyl or aminyl radicals.

C-centered (alkyl) radicals: Abstraction of a hydrogen atom from a C-H bond on the ring or the methyl groups results in a carbon-centered radical. This radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). The fate of this peroxy radical is diverse and can lead to the formation of various stable products through reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals. For cyclic amines, these pathways are known to produce cyclic imines as major products.

N-centered (aminyl) radicals: Abstraction of a hydrogen atom from the N-H group forms a nitrogen-centered radical. In the presence of nitrogen oxides (NOₓ), this radical can react with nitric oxide (NO) to form N-nitrosamines or with nitrogen dioxide (NO₂) to form N-nitramines, which are compounds of significant environmental concern.

Studies on the OH-initiated oxidation of piperazine have shown that the reaction proceeds through both C-H and N-H abstraction, leading to a variety of products.

Reaction with Ozone (O₃)

The reaction of secondary amines with ozone is another potential atmospheric degradation pathway. The ozonolysis of amines can lead to the formation of a range of nitrogen- and oxygen-containing compounds. Research on diethylamine (B46881) and triethylamine (B128534) has confirmed the formation of products such as imines and carbonyl compounds like acetaldehyde. For this compound, ozonolysis is expected to contribute to its atmospheric degradation, likely forming ring-opened products as well as various carbonyl and nitrogen-containing species.

Reaction with Nitrate Radicals (NO₃)

During nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant, particularly in environments with notable concentrations of nitrogen oxides. Similar to the OH radical, the reaction of NO₃ with this compound is expected to be initiated by hydrogen abstraction from either a C-H or an N-H bond. This leads to the formation of the same initial alkyl and aminyl radicals as in the OH-initiated oxidation, which then follow similar reaction pathways to form a corresponding suite of products.

The table below summarizes the expected atmospheric photo-oxidation products of this compound based on the known chemistry of similar amines.

Interactive Data Table: Expected Atmospheric Photo-oxidation Products of this compound

| Product Name | Chemical Formula | Likely Formation Pathway |

| 1,2-Dimethyl-1,2,3,4-tetrahydropyrazine | C₆H₁₂N₂ | OH/NO₃ initiated H-abstraction from ring C-H, followed by reaction with O₂ |

| N-(1-Methyl-2-piperazinyl)-nitrosamine | C₅H₁₁N₃O | OH/NO₃ initiated H-abstraction from N-H, followed by reaction with NO |

| N-(1-Methyl-2-piperazinyl)-nitramine | C₅H₁₁N₃O₂ | OH/NO₃ initiated H-abstraction from N-H, followed by reaction with NO₂ |

| Acetaldehyde | C₂H₄O | Ozonolysis; Ring-opening from alkoxy radical decomposition |

| Various ring-opened carbonyls and dicarbonyls | Varies | Ozonolysis; Decomposition of alkoxy radicals formed from OH/NO₃ pathways |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculation Methodologies

Quantum mechanical (QM) methods are fundamental to elucidating the electronic structure and, consequently, the chemical behavior of 1,2-dimethylpiperazine (B29698). These calculations, ranging from semi-empirical to high-level ab initio methods, offer a detailed view of the molecule's properties.

Semi-empirical molecular orbital (MO) calculations represent a computationally efficient approach to studying molecular systems. Methods such as MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1) simplify the complex equations of quantum mechanics by incorporating experimental data and approximations for certain integrals. These methods have been effectively used to investigate the conformational properties and nitrogen inversion barriers in piperazine (B1678402) derivatives.

A notable study on N,N'-dimethylpiperazine, a structural isomer of this compound, employed the MNDO method to explore the dynamics of nitrogen atom inversion and configurational equilibria. The calculations provided valuable data on the relative stabilities of different conformations and the energy barriers associated with their interconversion. While this study was not on this compound, the methodology is directly applicable. For instance, the study revealed the energy differences between chair and boat conformations and the activation energies for stereoisomerization, which are critical parameters for understanding the dynamic behavior of the piperazine ring.

| Compound | Method | Property | Calculated Value (kJ/mol) |

| N,N'-Dimethylpiperazine | MNDO | Nitrogen Inversion Barrier | Not Specified |

| N,N'-Dimethylpiperazine | MNDO | Configurational Interconversion Energy | ~60 |

| meso-N,N'-Dichloropiperazine | MNDO | Chair vs. Boat Conformation Stability | 5.9 (Chair less stable) |

| (±)-N,N'-Dichloropiperazine | MNDO | Diastereoisomer Stability | 11 (meso-like more stable) |

This table is based on data for N,N'-dimethylpiperazine and N,N'-dichloropiperazine and is illustrative of the types of calculations performed with MNDO for piperazine derivatives.

The application of PM3, another semi-empirical method, has been noted in the optimization of 3D structures of piperazine derivatives for molecular modeling studies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, providing reliable geometric and energetic information. For disubstituted piperazines, DFT calculations are instrumental in determining stable conformations, vibrational frequencies, and electronic properties.

Studies on piperazine derivatives often employ DFT to investigate their conformational landscapes and reactivity. For example, research on N-substituted piperazines has utilized DFT to perform geometry optimization, frequency calculations, and analyses of frontier molecular orbitals (FMOs), quantum chemical reactivity descriptors, and electrostatic surface properties. These calculations help in understanding how structural modifications influence the molecule's properties and potential bioactivity.

In a study of 1,4-diformyl-piperazine, quantum chemical calculations were used to probe conformational behaviors and electronic properties, revealing how the substitution of atoms affects activation energies, molecular shape, and electronic potential.

Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer high accuracy, though at a greater computational expense. For this compound, ab initio methods would be employed to obtain highly accurate geometric parameters and conformational energies.

Research on related systems, such as alkylcyclohexanes, has demonstrated the power of ab initio calculations, specifically MP2, in accurately reproducing experimental thermodynamic data for axial and equatorial equilibria researchgate.net. These studies provide a framework for how ab initio methods can be applied to determine the conformational preferences of the methyl groups in this compound. For instance, the equatorial preference of a methyl group can be rationalized by analyzing repulsive nonbonded interactions and gauche butane (B89635) interactions, which are accurately described by high-level ab initio calculations researchgate.net.

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For piperazine derivatives, Pople-style basis sets like 6-31G(d) and 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the geometry and electronic properties of molecules with heteroatoms like nitrogen.

Exchange-Correlation Functionals: The exchange-correlation functional is a key component of DFT that approximates the complex many-electron interactions. The B3LYP functional, a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, is widely used for organic molecules. In a study on N,N'-bis(4-methoxyphenyl)-(1,1'-binaphthyl)-4,4'-diamine, the B3LYP functional with the 6-31G(d,p) basis set was used to obtain optimized structures and analyze their electronic properties acs.org. Other functionals, such as those from the M06 suite, have also been employed in studies of complex organic molecules to calculate free energies.

The selection of an appropriate combination of functional and basis set is critical for achieving reliable theoretical predictions that are in good agreement with experimental data.

Molecular Mechanics (MM) Simulations

Molecular mechanics (MM) simulations offer a computationally efficient way to explore the conformational space of large and flexible molecules like this compound. These methods use classical force fields to describe the potential energy of a molecule as a function of its atomic coordinates.

Force fields such as MM3 and MMFF94 are commonly used for conformational analysis of organic molecules. These force fields have been applied to study the conformational preferences of substituted piperidines, which are structurally related to piperazines nih.gov. The calculations can quantitatively predict conformer energies by modeling electrostatic interactions using partial atomic charges and an effective dielectric constant nih.gov.

For this compound, MM simulations would be used to identify low-energy conformers, such as the various chair and boat forms, and to determine the relative populations of these conformers at a given temperature. The results of such simulations are valuable for understanding the molecule's behavior in different environments and for providing starting structures for higher-level QM calculations. The development of modern data-driven approaches, such as ByteFF, aims to expand the chemical space coverage of molecular mechanics force fields, enhancing their accuracy for a wide range of drug-like molecules sci-hub.senih.gov.

Prediction of Molecular Energetics and Equilibria

A primary goal of computational modeling is to predict the energetics of different molecular states and the position of chemical equilibria. For this compound, this involves determining the relative energies of its various stereoisomers (cis and trans) and conformers (diequatorial, diaxial, and axial-equatorial chair conformations, as well as twist-boat forms).

Computational methods can be used to calculate conformational free energies, which determine the equilibrium populations of different conformers. For example, in substituted piperidines, molecular mechanics calculations have been shown to accurately predict the stabilization of axial conformers upon protonation due to electrostatic interactions nih.gov.

The conformational equilibrium of this compound is dictated by a balance of steric interactions between the methyl groups and the piperazine ring, as well as electronic effects. High-level QM calculations can provide precise energy differences between these conformers, allowing for the prediction of their relative abundances. For instance, the preference for an axial or equatorial orientation of a substituent on a piperazine ring has been shown to be influenced by factors such as intramolecular hydrogen bonding, which can be accurately modeled computationally nih.gov.

Conformational Energy Calculations

Quantum mechanical calculations are essential for accurately predicting the conformational energies of this compound. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the energies of various conformers. These calculations help in identifying the most stable conformations and the energy differences between them. For instance, theoretical studies can quantify the energetic penalty of having a methyl group in an axial position versus an equatorial one, which is crucial for understanding the molecule's equilibrium geometry.

The choice of computational method and basis set can influence the accuracy of the calculated energies. High-level methods like coupled-cluster theory (CCSD(T)) can provide benchmark values against which more computationally efficient methods can be compared. The table below illustrates typical relative conformational energies for substituted piperazine rings, showcasing the energy differences between various chair and twist-boat conformations.

| Conformation | Relative Energy (kJ/mol) |

| Chair (diequatorial) | 0 |

| Chair (axial-equatorial) | 11.5 |

| Twist-Boat | 23.8 |

This table is illustrative and actual values for this compound may vary based on the specific computational method and basis set used.

Nitrogen Inversion Barriers and Configurational Energy Surfaces

Nitrogen inversion is a fundamental dynamic process in amines where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org In this compound, this process, along with ring inversion, dictates the molecule's dynamic stereochemistry.

Computational modeling allows for the calculation of the energy barrier associated with nitrogen inversion. This barrier is influenced by several factors, including the substituents on the nitrogen atom and the geometry of the ring. For piperazine and its derivatives, semi-empirical methods like MNDO have been used to study these inversion barriers. researchgate.net These studies reveal that the energy barrier for nitrogen inversion can be significant, influencing the rate at which different configurations interconvert. researchgate.net For instance, the configurational interconversion between meso and (±)-diastereoisomers of N,N'-dimethylpiperazine, which involves nitrogen inversion, has a calculated energy requirement of about 66 kJ/mol. researchgate.net

The energy barriers for nitrogen inversion are sensitive to the electronic environment of the nitrogen atom. Electronegative substituents tend to increase the inversion barrier. stereoelectronics.org The table below provides a comparative look at calculated nitrogen inversion barriers for different substituted piperazine-like structures, highlighting the impact of substituents.

| Compound | Inversion Barrier (kJ/mol) |

| Piperazine | ~42 |

| N,N'-Dimethylpiperazine | ~66 |

| N,N'-Dichloropiperazine | ~80 |

Data is based on MNDO calculations and serves as a comparative illustration. researchgate.net

Proton Transfer Energetics

Proton transfer is a key reaction in many chemical and biological processes. Theoretical calculations can elucidate the energetics of proton transfer to and from the nitrogen atoms of this compound. These calculations involve determining the proton affinity of the molecule and mapping the potential energy surface for the proton transfer process.

Quantum mechanical methods can model the free energy profiles of proton transfer reactions. nih.gov These models can account for nuclear quantum effects, which are particularly important for the transfer of light particles like protons. nih.gov The energy barrier for proton transfer can be significantly influenced by these quantum effects. nih.gov For example, studies on similar systems have shown that including quantum effects can reduce the calculated energy barrier by a substantial amount, highlighting the importance of a full quantum mechanical treatment. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical modeling is instrumental in elucidating reaction mechanisms and predicting reaction kinetics. By mapping potential energy surfaces and employing statistical models, a detailed understanding of the elementary steps involved in reactions of this compound can be achieved.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. libretexts.orglibretexts.orgwikipedia.orgwayne.edu For a chemical reaction, the PES provides a landscape of the energy changes that occur as reactants are converted into products. fiveable.me

By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy pathways, locate transition states, and determine the activation energies for different reaction steps. libretexts.orglibretexts.orgfiveable.me This information is crucial for understanding the reaction mechanism. For example, in a reaction where this compound acts as a nucleophile, the PES would show the energy changes as the nitrogen atom approaches the electrophilic center, forms a new bond, and potentially undergoes conformational changes. The transition state, a saddle point on the PES, represents the highest energy point along the reaction coordinate and is key to determining the reaction rate. libretexts.orglibretexts.orgfiveable.me

Master Equation Modeling of Reaction Steps

For complex reactions with multiple elementary steps and intermediate species, master equation modeling can be used to describe the time evolution of the populations of different chemical species. uq.edu.auethz.ch This approach treats the chemical reaction as a stochastic process, where the state of the system is defined by the number of molecules of each species. ethz.ched.ac.uk

Theoretical Insights into Supramolecular Interactions

This compound can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to supramolecular chemistry. Theoretical calculations provide a powerful means to investigate the nature and strength of these interactions.

Computational studies can model the formation of supramolecular assemblies involving this compound and other molecules. By calculating the interaction energies and analyzing the geometries of these complexes, researchers can understand the factors that drive self-assembly and molecular recognition. For example, theoretical models can predict the preferred binding sites for hydrogen bond donors with the nitrogen atoms of this compound and quantify the strength of these interactions. These insights are valuable for the design of new materials and host-guest systems where this compound can act as a building block.

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry of 1,2-dimethylpiperazine (B29698) would be expected to yield a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. A primary fragmentation pathway for cyclic amines like piperazines involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion.

In the case of this compound, the initial ionization would form the molecular ion. Subsequent alpha-cleavage could occur at the C2-C3 bond or the C6-C5 bond, leading to the expulsion of a methyl radical or an ethyl radical, respectively, from the ring. The most predominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of the largest possible alkyl radical.

X-ray Diffraction (XRD) and Crystallographic Studies

Single-Crystal X-ray Analysis for Supramolecular Architectures

For instance, studies on related dimethylpiperazine derivatives have revealed intricate hydrogen-bonding networks. In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the piperazine (B1678402) ring adopts a chair conformation with the methyl groups in equatorial positions. The dications are linked to the tetrachloridocobaltate(II) anions through N—H⋯Cl and C—H⋯Cl hydrogen bonds, forming a two-dimensional supramolecular network. nih.gov Similarly, in trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284), the dications, generated with methyl groups in equatorial orientations, are connected to layers of dihydrogen diphosphate anions via N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

In another example, trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, infinite chains of iucr.org are linked by water molecules through O—H⋯O hydrogen bonds. These chains are then cross-linked by the dimethylpiperazinium dications through N—H⋯Ow and C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov These studies highlight the importance of hydrogen bonding in dictating the crystal packing and forming robust supramolecular structures. The specific substitution pattern and the presence of counter-ions or solvent molecules significantly influence the resulting architecture.

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) | Monoclinic | P2/n | N—H⋯Cl, C—H⋯Cl | nih.gov |

| trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate | Monoclinic | C2/c | N—H⋯O, C—H⋯O, O—H⋯O | nih.gov |

| trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate | Monoclinic | P21/n | N—H⋯O, N—H⋯Ow, C—H⋯O, Ow—H⋯O | nih.gov |

Absolute Configuration Determination by X-ray

This compound possesses two chiral centers at the C2 and C5 positions, and therefore can exist as enantiomers and diastereomers. X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.demit.edu

The determination of the absolute structure of R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine has been successfully achieved using anomalous dispersion. researchgate.net This was accomplished by collecting a full sphere of data, including Bijvoet pairs, and utilizing statistical methods to confidently assign the absolute configuration. The study demonstrated that even for light-atom structures (containing only C, H, and N), it is possible to determine the absolute configuration under routine laboratory conditions, provided that systematic errors are minimized. researchgate.net

For this compound, a similar approach could be employed. By crystallizing a single enantiomer or a diastereomer, and collecting high-quality diffraction data, the absolute configuration of both stereocenters can be unambiguously determined. The presence of a heavier atom in the crystal structure, for instance, by forming a salt with a halide, can enhance the anomalous scattering signal and improve the reliability of the absolute configuration assignment. nih.gov

Chromatographic and Separation Methods

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile and thermally stable compounds. For the quantitative analysis of piperazine derivatives, including this compound, GC is a suitable method. A simple GC method has been developed for the quantitative determination of piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine in pharmaceutical drug substances. hakon-art.comresearchgate.net This method typically utilizes a capillary column with a suitable stationary phase, such as a (50%-Phenyl)-methylpolysiloxane phase (DB-17), and a flame ionization detector (FID). hakon-art.comresearchgate.net

The separation of different piperazine derivatives is achieved based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to ensure the elution of all components in a reasonable time with good resolution. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Method validation is crucial and includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the results. hakon-art.comresearchgate.net

| Parameter | Typical Conditions for Piperazine Derivative Analysis | Reference |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) | hakon-art.comresearchgate.net |

| Carrier Gas | Helium | hakon-art.comresearchgate.net |

| Injector Temperature | 250°C | hakon-art.comresearchgate.net |

| Detector | Flame Ionization Detector (FID) | hakon-art.comresearchgate.net |

| Detector Temperature | 260°C | hakon-art.comresearchgate.net |

| Oven Program | Isothermal at 150°C, then ramp to 260°C | hakon-art.comresearchgate.net |

Capillary Electrophoresis for Interaction Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged molecules and for studying intermolecular interactions. sciex.com In the context of this compound, which is a basic compound and will be protonated in acidic buffers, CE can be employed for various interaction studies.

One important application is the chiral separation of its enantiomers. A study on the chiral resolution of cationic piperazine derivatives using sulfated-β-cyclodextrin as a chiral selector in capillary electrophoresis has been reported. nih.gov This method relies on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to different migration times and thus separation. By optimizing parameters such as the concentration of the chiral selector, buffer pH, and the addition of organic modifiers, baseline separation of the enantiomers can be achieved. nih.gov

Furthermore, affinity capillary electrophoresis (ACE) can be used to study the binding of this compound to target molecules such as proteins or DNA. nih.gov In ACE, the interacting partner is included in the running buffer. The migration time of the analyte will change depending on the strength of its interaction with the partner. By performing a series of experiments with varying concentrations of the interacting partner, binding constants can be determined. This provides valuable information on the affinity and specificity of the interaction.

Potentiometric Titration for Acid Dissociation Constants (pKa)